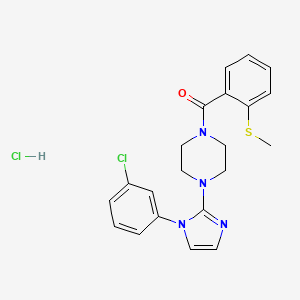
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, and mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could include studying its reactivity, its stability, and the products it forms .Physical and Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Antimicrobial and Antifungal Applications
One study synthesized new pyridine derivatives, including those with piperazine and methylthio phenyl groups, which were evaluated for their antimicrobial activity. These compounds exhibited variable and modest activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Metal-based Chemotherapy
Another avenue of research involves the synthesis of metal complexes with imidazole derivatives, aimed at developing novel metal-based chemotherapy treatments for tropical diseases. These compounds, characterized by their interaction with copper and gold ions, have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating the potential of metal-based drugs in the treatment of infectious diseases (Navarro et al., 2000).
Cytotoxic Agents for Cancer Therapy
Research into piperazinone derivatives, inspired by bioisosteric substitution strategies, has led to the development of compounds with significant cytotoxic activities against cancer cell lines. These studies underline the importance of structural modifications in enhancing the therapeutic potential of chemical compounds against various cancer types (Ghasemi, Sharifi, & Mojarrad, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS.ClH/c1-28-19-8-3-2-7-18(19)20(27)24-11-13-25(14-12-24)21-23-9-10-26(21)17-6-4-5-16(22)15-17;/h2-10,15H,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPDMRFUSYABLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2938440.png)
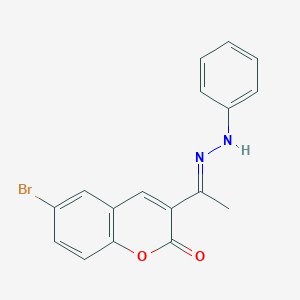
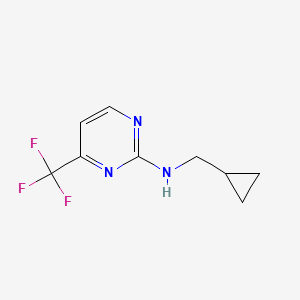
![1-Benzyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2938446.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)
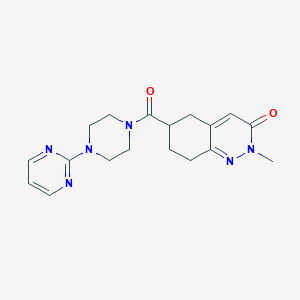
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,6-dimethoxybenzamide](/img/structure/B2938449.png)
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)
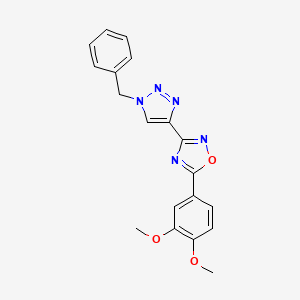
![2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B2938454.png)
![5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide](/img/structure/B2938456.png)
![Methyl 4-[(4-chlorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2938457.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)
![2,3-dichloro-4-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2938461.png)
